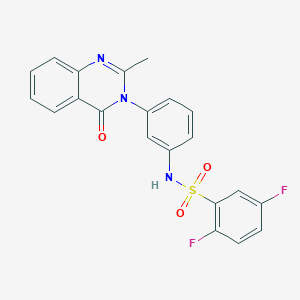

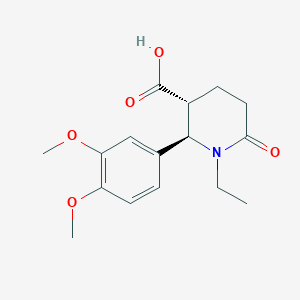

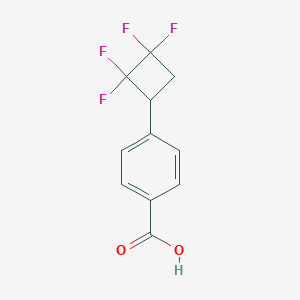

2,5-difluoro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-difluoro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a novel chemical compound that has recently gained attention in the field of scientific research. This compound is a sulfonamide derivative that possesses potential therapeutic applications due to its unique chemical structure and mechanism of action.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis of Fluorinated Isoquinolines and Quinolines : The compound contributes to the synthesis of fluorinated isoquinolines and quinolines, as demonstrated in studies exploring the intramolecular substitution of sulfonamide nitrogens for vinylic fluorines, leading to high-yield derivatives (Ichikawa et al., 2006).

Development of pH-Responsive Mn2+ Complexes : Research on ligands containing a sulfonamide group attached to various acid units shows the potential of these compounds in developing pH-dependent relaxivity responses upon complexation with Mn2+ in aqueous solutions (Uzal-Varela et al., 2020).

Formation of Tetrahydroquinazoline Derivatives : The reaction of N-(2-Chloromethylphenyl)benzenesulfonamides with N-benzylideneamines leads to the formation of 1,2,3,4-tetrahydroquinazoline derivatives, indicating the significance of such compounds in synthesizing novel heterocyclic compounds (Cremonesi et al., 2010).

Chemical Properties and Applications

Luminescence and Antibacterial Properties : Studies have shown that compounds with sulfonamide and quinazolinone fragments exhibit luminescence properties and potential antibacterial activities. This highlights their usefulness in developing materials with specific optical and biological properties (Popov et al., 2017).

Catalytic Applications : Sulfonamide-bearing quinazoline derivatives have been evaluated for their catalytic efficiency in various reactions, such as the transfer hydrogenation of acetophenone derivatives, demonstrating their potential in catalysis and chemical synthesis (Dayan et al., 2013).

Antitumor Activity : Novel quinazolinone–sulfonamide linked hybrid heterocyclic entities derived from glycine show promising antitumor activity, suggesting their potential in medicinal chemistry and drug development (Alqasoumi et al., 2010).

Propiedades

IUPAC Name |

2,5-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F2N3O3S/c1-13-24-19-8-3-2-7-17(19)21(27)26(13)16-6-4-5-15(12-16)25-30(28,29)20-11-14(22)9-10-18(20)23/h2-12,25H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIGLNAPSQWSBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2678866.png)

![2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2678876.png)

![N-(2,4-dimethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2678877.png)

![3-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2678879.png)

![methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2678884.png)

![4-bromo-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2678885.png)